![molecular formula C12H19F2NO3 B2946278 Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate CAS No. 2385905-25-7](/img/structure/B2946278.png)
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 2385905-25-7 . It has a molecular weight of 263.28 . This compound is also known as Diflubenzuron (DFB), and it belongs to the group of insect growth regulators (IGRs) that prevent the development of insects by inhibiting chitin synthesis.
Molecular Structure Analysis
The InChI code for Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8H,4-7H2,1-3H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is a powder at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Methodologies
Research on related compounds has contributed significantly to the field of organic synthesis, showcasing innovative methods and applications. For instance, the study on α-Aminated methyllithium by DTBB-catalysed lithiation of a N-(chloromethyl) carbamate presents an efficient synthetic route for functionalized carbamates, highlighting the versatility of carbamates in organic synthesis (Javier Ortiz, A. Guijarro, M. Yus, 1999). Similarly, the synthesis of spirocyclopropanated analogues of well-known insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate underscores the compound's utility in generating bioactive molecules (Farina Brackmann, D. Yufit, J. Howard, M. Es-Sayed, A. Meijere, 2005).
Environmental Impact and VOCs Removal
The removal of volatile organic compounds (VOCs) from the environment using adsorption techniques has been a significant area of research. A study focusing on the adsorption of VOCs, such as methyl tert-butyl ether (MTBE), onto activated carbon, sheds light on strategies for mitigating environmental pollution caused by similar compounds (F. Gironi, V. Piemonte, 2011). This research is pertinent to understanding how tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate and similar substances might be handled or remediated in environmental settings.
Genotoxicity and Biological Impact
Evaluating the genotoxic effects of related compounds, such as MTBE, provides insights into the potential biological impacts of tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate. A study assessing the genotoxicity of MTBE and other chemicals to human lymphocytes using comet assay highlights the importance of understanding the biological interactions and potential risks associated with chemical exposure (Colin S. Chen, Y. Hseu, Shih-hsiung Liang, Jar-Yi Kuo, S. Chen, 2008).
Safety and Hazards
The safety information for Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Propriétés
IUPAC Name |
tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPGIESJZHXTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

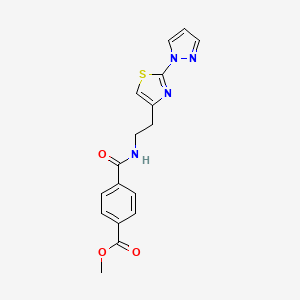
![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)

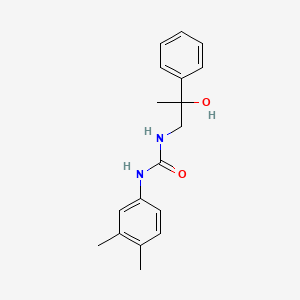
![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)
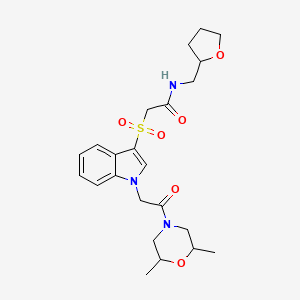
![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)

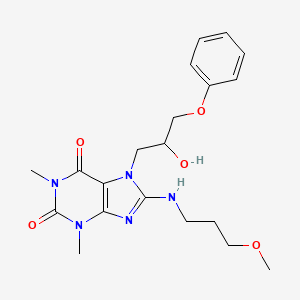
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)
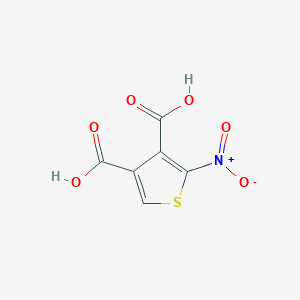
![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)